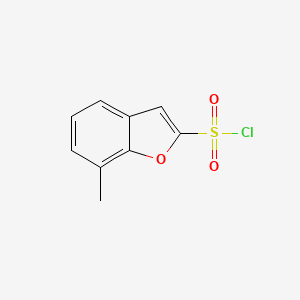

7-Methylbenzofuran-2-sulfonyl chloride

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7ClO3S |

|---|---|

Molecular Weight |

230.67 g/mol |

IUPAC Name |

7-methyl-1-benzofuran-2-sulfonyl chloride |

InChI |

InChI=1S/C9H7ClO3S/c1-6-3-2-4-7-5-8(13-9(6)7)14(10,11)12/h2-5H,1H3 |

InChI Key |

PZCXUYNGUSYNIC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(O2)S(=O)(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 7 Methylbenzofuran 2 Sulfonyl Chloride and Its Precursors

Strategies for the Construction of the 7-Methylbenzofuran (B50305) Nucleus

Phenol-Based Cyclization Approaches for Benzofuran (B130515) Formation

Phenol-based cyclization represents a foundational approach to benzofuran synthesis. These methods typically involve the reaction of a substituted phenol (B47542) with a molecule that provides the remaining two carbons of the furan (B31954) ring, followed by an intramolecular cyclization.

One direct method involves the reaction of phenols with α-haloketones. This process combines a Friedel–Crafts-like alkylation and an intramolecular cyclodehydration in a single step. For instance, titanium tetrachloride has been used to promote the reaction between various substituted phenols and 2-chlorocyclohexanone, yielding the corresponding benzofurans in excellent yields nih.gov. Another approach is the cyclodehydration of α-phenoxy ketones, which can be prepared from phenols and α-bromo ketones. This reaction proceeds efficiently when mediated by Eaton's reagent (phosphorus pentoxide–methanesulfonic acid), providing 3-substituted or 2,3-disubstituted benzofurans under mild conditions researchgate.net.

A summary of representative phenol-based cyclization reactions is presented below.

| Starting Materials | Reagents/Conditions | Product Type | Yield |

| Substituted Phenols, α-Haloketones | TiCl₄, 2,2,2-trifluoroethanol, reflux | Substituted Benzofurans | Moderate to Excellent nih.gov |

| α-Phenoxy Ketones | Eaton's reagent (P₂O₅–MeSO₃H) | 3- or 2,3-Disubstituted Benzofurans | Moderate to Excellent researchgate.net |

Transition-Metal-Catalyzed Annulation and Cyclization Routes to Substituted Benzofurans

Transition-metal catalysis offers powerful and versatile methods for constructing the benzofuran nucleus with high efficiency and regioselectivity. researchgate.netcoopstfelicien.comelsevier.com Catalysts based on palladium, copper, rhodium, and ruthenium are commonly employed. researchgate.netacs.orgnih.gov

Palladium-catalyzed reactions are particularly prevalent. One strategy involves the Sonogashira cross-coupling of o-iodoanisoles with terminal alkynes, followed by an electrophilic cyclization to yield 2,3-disubstituted benzofurans organic-chemistry.org. Another palladium-catalyzed approach is the coupling of 2-chlorophenols with alkynes organic-chemistry.org. The combination of palladium and copper catalysis is utilized in Sonogashira coupling reactions between iodophenols and terminal alkynes, which then undergo intramolecular cyclization acs.orgnih.gov.

Copper-catalyzed methods are also significant. For instance, the coupling and cyclization of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes can be achieved using a ligand-free CuBr catalyst organic-chemistry.org. Copper iodide has been used to catalyze one-pot syntheses involving o-hydroxy aldehydes, amines, and alkynes acs.org.

Rhodium(III) catalysts have been used for the C-H functionalization of N-aryloxyacetamides with propargyl alcohols to produce benzofurans mdpi.com. Ruthenium-catalyzed cycloisomerization of specific benzannulated alcohols also provides a route to benzofuran scaffolds organic-chemistry.org.

| Catalyst System | Reactants | Reaction Type |

| Palladium(II) acetate, Copper(I) iodide | o-Iodoanisoles, Terminal alkynes | Sonogashira coupling / Electrophilic cyclization organic-chemistry.org |

| (PPh₃)PdCl₂, Copper(I) iodide | Iodophenols, Terminal alkynes | Sonogashira coupling / Intramolecular cyclization acs.orgnih.gov |

| Copper(I) bromide (ligand-free) | o-Hydroxybenzaldehydes, N-tosylhydrazones, Terminal alkynes | Coupling / Cyclization organic-chemistry.org |

| Rhodium(III) complex | N-Phenoxyacetamides, Propargyl alcohols | C-H Functionalization / Cyclization mdpi.com |

| Ruthenium complex | Benzannulated homo- and bis-homopropargylic alcohols | Cycloisomerization organic-chemistry.org |

Visible-Light-Mediated Synthetic Pathways for Benzofuran Ring Closure

Harnessing visible light as a sustainable energy source for chemical transformations has led to innovative methods for benzofuran synthesis. researchgate.net These approaches often involve photoredox catalysis and offer mild reaction conditions. A novel synthetic route reported in 2022 involves the reaction between disulfides and enynes under visible light to produce benzofuran heterocycles in high yields nih.gov. The mechanism is proposed to start with the generation of an enyne peroxo radical, followed by several steps including a 1,5-proton transfer to yield the final benzofuran product nih.gov. Another sustainable approach uses blue LED irradiation to promote the oxyselenocyclization of 2-allylphenols in the presence of chalcogenides, yielding 2,3-dihydrobenzofuran derivatives mdpi.com.

Radical Reaction-Initiated Benzofuran Synthesis

Radical reactions provide a unique avenue for the construction of complex cyclic molecules. The synthesis of benzofuran derivatives can be achieved through pathways involving radical intermediates. One notable method involves a radical cyclization cascade, which has been highlighted as an excellent way to synthesize polycyclic benzofuran compounds that are otherwise difficult to prepare scienceopen.com.

Intramolecular Heck Coupling Strategies for Functionalized Benzofuran Scaffolds

The intramolecular Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming process used to construct a wide variety of cyclic and heterocyclic systems. organicreactions.orgwikipedia.org This reaction involves the coupling of an aryl or alkenyl halide with an alkene within the same molecule. wikipedia.org It has emerged as a reliable method for building benzofuran rings, often with high functional group tolerance under mild conditions. organicreactions.org An intramolecular Heck reaction can be the key step in a tandem reaction sequence, allowing for the formation of multiple rings or further intermolecular coupling organicreactions.org. Direct oxidative Heck cyclizations, also known as intramolecular Fujiwara-Moritani arylations, have been specifically applied to the synthesis of functionalized benzofurans nih.gov.

Divergent Synthetic Pathways to Benzofuran Derivatives

Divergent synthesis is an efficient strategy that allows for the creation of structurally diverse molecules from a single starting material by slightly altering reaction conditions or reagents. nih.gov This approach has been applied to the synthesis of benzofuran derivatives. For example, a protocol has been developed for the structurally divergent synthesis of benzofuran-fused azocine derivatives and spiro-cyclopentanone benzofurans from a common intermediate derived from an aurone nih.gov. Another strategy involves a chalcone rearrangement, where 2,3-dihydrobenzofuran intermediates can be selectively converted into either 3-formylbenzofurans or 3-acylbenzofurans by choosing different acidic conditions nih.gov. This method was successfully applied to the total synthesis of the natural product puerariafuran nih.gov.

Synthesis of 7-Methylbenzofuran-2-sulfonyl chloride

Introduction of the Sulfonyl Chloride Functional Group

The critical step in the synthesis is the formation of the sulfonyl chloride group at the C2-position of the 7-methylbenzofuran ring. The high reactivity and susceptibility of the benzofuran ring system to degradation under harsh conditions necessitate careful selection of reagents and reaction conditions. Several primary methods are considered for this transformation.

Direct chlorosulfonation is a common method for introducing a sulfonyl chloride group onto aromatic and heteroaromatic rings. This electrophilic substitution reaction typically employs chlorosulfonic acid (ClSO₃H). nih.gov While the direct chlorosulfonation of 7-methylbenzofuran itself is not extensively documented, the reaction is known for related heterocyclic systems. For instance, the reaction of chlorosulfonic acid with dihydrobenzofuran derivatives has been reported to yield the corresponding chlorosulfonylated product. znaturforsch.com

The reaction involves the attack of the electron-rich benzofuran ring on the powerful electrophile, chlorosulfonic acid. The C2 position of benzofuran is generally the most nucleophilic and susceptible to electrophilic attack. However, this method often requires harsh acidic conditions and an excess of the reagent, which can lead to side reactions, including polymerization or degradation of the sensitive benzofuran nucleus. pageplace.de Careful control of the reaction temperature, typically maintaining it at low temperatures (e.g., -7 °C), is crucial to minimize byproduct formation. znaturforsch.com

Table 1: Inferred Conditions for Direct Chlorosulfonation

| Starting Material | Reagent | Typical Conditions | Potential Issues |

|---|---|---|---|

| 7-Methylbenzofuran | Chlorosulfonic Acid (ClSO₃H) | Excess reagent, low temperature (-10 to 0 °C), inert solvent (e.g., CH₂Cl₂) | Low regioselectivity, degradation of substrate, formation of sulfonic acid byproduct |

A milder and often more selective route to sulfonyl chlorides involves the oxidative chlorination of the corresponding thiol (mercaptan) or its derivatives, such as disulfides or S-alkyl isothiourea salts. organic-chemistry.org This approach requires the prior synthesis of 7-methylbenzofuran-2-thiol. Once obtained, the thiol can be converted to the target sulfonyl chloride using various oxidative systems.

Commonly used reagents for this transformation include:

N-Chlorosuccinimide (NCS): In the presence of a chloride source and water, NCS can smoothly oxidize thiols to sulfonyl chlorides. organic-chemistry.org

Hydrogen Peroxide with a Chlorinating Agent: A combination of hydrogen peroxide (H₂O₂) and a chlorine source like thionyl chloride (SOCl₂) or zirconium tetrachloride (ZrCl₄) provides a highly reactive system for this conversion under mild conditions. organic-chemistry.orgorganic-chemistry.org

Sodium Chlorite (NaClO₂): This reagent, in combination with hydrochloric acid, offers an environmentally benign and efficient method for the oxidative chlorosulfonation of various sulfur-containing precursors.

Table 2: Reagents for Oxidative Chlorosulfonation of 7-Methylbenzofuran-2-thiol

| Precursor | Oxidative System | Key Advantages | Reference |

|---|---|---|---|

| 7-Methylbenzofuran-2-thiol | N-Chlorosuccinimide (NCS) / HCl | Mild conditions, good yields | organic-chemistry.org |

| 7-Methylbenzofuran-2-thiol | H₂O₂ / SOCl₂ | Rapid reaction, high efficiency | organic-chemistry.org |

| 7-Methylbenzofuran-2-thiol or Disulfide | HNO₃ / HCl / O₂ (Flow Reactor) | Continuous process, good for scalability | nih.gov |

While sulfonamides are typically synthesized from sulfonyl chlorides, recent methodologies allow for the reverse transformation. This can be a valuable strategy if the corresponding sulfonamide is more readily accessible or if this route is employed in a late-stage functionalization context. The conversion of a primary sulfonamide, such as 7-methylbenzofuran-2-sulfonamide, into the sulfonyl chloride can be achieved. Although specific literature for benzofuran derivatives is sparse, general methods are applicable. This transformation highlights the versatility of the sulfonamide group as a synthetic handle.

The Sandmeyer reaction is a powerful tool for converting aromatic amines into a wide variety of functional groups via a diazonium salt intermediate. The chlorosulfonylation of an aromatic amine is a well-established variant of this reaction. nih.govnih.gov This method would begin with 2-amino-7-methylbenzofuran.

The process involves two key steps:

Diazotization: The amino group is converted into a diazonium salt (Ar-N₂⁺Cl⁻) using a nitrite source (e.g., sodium nitrite, tert-butyl nitrite) under acidic conditions (e.g., HCl).

Chlorosulfonylation: The diazonium salt is then treated with sulfur dioxide (SO₂) in the presence of a copper(I) or copper(II) chloride catalyst. acs.org

Modern variations of this reaction utilize stable, solid SO₂ surrogates like DABSO (diazabicyclo[2.2.2]octane bis(sulfur dioxide)) to avoid the handling of gaseous and toxic SO₂. organic-chemistry.org These newer protocols offer milder reaction conditions and broader substrate scope, making them highly suitable for complex heterocyclic systems like benzofurans. nih.govnih.gov The reaction can often be performed as a one-pot procedure directly from the amine. organic-chemistry.org

Table 3: Sandmeyer-Type Chlorosulfonylation Approach

| Precursor | Diazotization Agent | SO₂ Source | Catalyst | Key Advantages |

|---|---|---|---|---|

| 2-Amino-7-methylbenzofuran | NaNO₂ / HCl or t-BuONO | SO₂ (gas) or DABSO (solid surrogate) | CuCl or CuCl₂ | High functional group tolerance, mild conditions with modern surrogates |

Visible-light photocatalysis has emerged as a state-of-the-art method for generating radicals under exceptionally mild conditions. This technology can be applied to the synthesis of sulfonyl chlorides from diazonium salts. nih.gov In this approach, a photocatalyst, upon irradiation with visible light, initiates a single-electron transfer (SET) to the diazonium salt. nih.govacs.org

The proposed mechanism involves:

Excitation of a photocatalyst (e.g., a ruthenium or iridium complex, or a heterogeneous catalyst like potassium poly(heptazine imide)) with visible light. nih.govnih.gov

Single-electron transfer from the excited photocatalyst to the 7-methylbenzofuran-2-diazonium salt.

The resulting radical anion rapidly loses dinitrogen (N₂) to form a 7-methylbenzofuran-2-yl radical.

This aryl radical is trapped by a sulfur dioxide source (e.g., from thionyl chloride and water in situ) to form a sulfonyl radical. nih.gov

The sulfonyl radical is then trapped by a chlorine source to yield the final this compound.

This method is distinguished by its mild, room-temperature conditions and high tolerance for various functional groups, offering a sustainable alternative to traditional Sandmeyer reactions. nih.gov

Integrated and Convergent Synthetic Routes to this compound

Route A (via Sandmeyer Reaction): This route begins with the synthesis of 7-methylbenzofuran, followed by nitration at the C2 position and subsequent reduction to form 2-amino-7-methylbenzofuran. This amine is the direct precursor for the Sandmeyer or photocatalytic chlorosulfonylation.

Route B (via Oxidative Chlorosulfonation): This pathway also starts with 7-methylbenzofuran. A common method to introduce a sulfur functionality at C2 is through lithiation at the C2 position followed by quenching with elemental sulfur to yield the thiol precursor, 7-methylbenzofuran-2-thiol. This thiol is then subjected to oxidative chlorosulfonation.

Route C (via Direct Chlorosulfonation): This is the most direct but potentially lowest-yielding route. It involves the synthesis of 7-methylbenzofuran followed by direct reaction with chlorosulfonic acid. The synthesis of the 7-methylbenzofuran core itself can be achieved through various established methods, such as the reaction of an appropriately substituted O-arylhydroxylamine with a ketone. organic-chemistry.org

Each of these integrated routes offers a viable pathway to the target compound, with the Sandmeyer and oxidative chlorosulfonation routes generally providing greater control and potentially higher yields for a sensitive heterocyclic system.

Reactivity and Mechanistic Investigations of 7 Methylbenzofuran 2 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Center

The sulfonyl chloride functional group is a potent electrophile, making it susceptible to attack by a wide range of nucleophiles. These reactions proceed via a nucleophilic substitution mechanism at the tetracoordinate sulfur atom, typically through a concerted SN2-type displacement or a stepwise addition-elimination pathway. nih.gov The chloride ion serves as an effective leaving group, facilitating the formation of new sulfur-heteroatom bonds.

The reaction of 7-Methylbenzofuran-2-sulfonyl chloride with primary or secondary amines is a cornerstone method for the synthesis of the corresponding sulfonamides. nih.gov This transformation is typically conducted in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction. theses.cz The amine's lone pair of electrons acts as the nucleophile, attacking the electrophilic sulfur center and displacing the chloride ion. nih.govucl.ac.uk

The general reaction is as follows: 7-Methylbenzofuran-2-SO₂Cl + R¹R²NH → 7-Methylbenzofuran-2-SO₂NR¹R² + HCl

The resulting sulfonamides are stable compounds with significant applications in medicinal chemistry and organic synthesis. ucl.ac.uk The choice of amine allows for the introduction of diverse functionalities into the final molecule.

Table 1: Synthesis of Sulfonamides from this compound

| Reactant (Amine) | Product (Sulfonamide) | Typical Conditions |

|---|---|---|

| Primary Amine (RNH₂) | N-Alkyl/Aryl-7-methylbenzofuran-2-sulfonamide | Inert solvent (e.g., CH₂Cl₂, THF), Base (e.g., Pyridine, Et₃N) |

| Secondary Amine (R¹R²NH) | N,N-Dialkyl/Aryl-7-methylbenzofuran-2-sulfonamide | Inert solvent (e.g., CH₂Cl₂, THF), Base (e.g., Pyridine, Et₃N) |

In a reaction analogous to sulfonamide formation, this compound reacts with alcohols or phenols to yield sulfonate esters. sci-hub.se This process, known as sulfonylation, also typically requires a base like pyridine to act as a catalyst and acid scavenger. youtube.comyoutube.com The oxygen atom of the alcohol or phenol (B47542) attacks the sulfonyl sulfur, leading to the formation of a new S-O bond and the expulsion of chloride. vaia.com

The general reaction is: 7-Methylbenzofuran-2-SO₂Cl + R-OH → 7-Methylbenzofuran-2-SO₂OR + HCl

The resulting sulfonate esters are valuable intermediates in organic synthesis, primarily because the sulfonate group is an excellent leaving group, comparable to halides, in subsequent nucleophilic substitution or elimination reactions. youtube.comvaia.com

Table 2: Synthesis of Sulfonate Esters from this compound

| Reactant (Alcohol/Phenol) | Product (Sulfonate Ester) | Typical Conditions |

|---|---|---|

| Alcohol (R-OH) | Alkyl 7-methylbenzofuran-2-sulfonate | Inert solvent (e.g., CH₂Cl₂), Pyridine |

| Phenol (Ar-OH) | Aryl 7-methylbenzofuran-2-sulfonate | Inert solvent (e.g., CH₂Cl₂), Pyridine |

The synthesis of sulfonate thioesters, or thiosulfonates, can be achieved through the reaction of this compound with thiols (mercaptans). The sulfur atom of the thiol acts as the nucleophile, attacking the sulfonyl chloride.

The general reaction is: 7-Methylbenzofuran-2-SO₂Cl + R-SH → 7-Methylbenzofuran-2-SO₂SR + HCl

The reaction of sulfonyl chlorides with thiols can sometimes lead to a complex mixture of products, as the resulting thiosulfonate can undergo further reactions with excess thiol. nih.gov However, under controlled conditions, the desired sulfonate thioester can be isolated. These compounds have applications in biochemistry and the synthesis of sulfur-containing molecules. wsu.edu

The sulfonyl chloride group can be reduced to lower oxidation states of sulfur. A notable transformation is the synthesis of sulfinamides via in situ reduction of the sulfonyl chloride in the presence of an amine. nih.gov This can be accomplished using a reducing agent like triphenylphosphine (B44618) in conjunction with an amine. The process involves the initial reduction of the sulfonyl chloride to a sulfinyl chloride intermediate, which then reacts with the amine.

A potential reductive pathway for this compound could be: 7-Methylbenzofuran-2-SO₂Cl + PPh₃ + R¹R²NH → 7-Methylbenzofuran-2-SO-NR¹R² + PPh₃O + HCl

This method provides access to sulfinamides, which are valuable chiral auxiliaries and synthetic intermediates, directly from the more common sulfonyl chlorides. nih.gov

Reactions Involving the Benzofuran (B130515) Moiety

The benzofuran ring system of this compound is subject to electrophilic aromatic substitution (EAS). chemistry.coachlibretexts.org The regiochemical outcome of such reactions is governed by the directing effects of the substituents already present on the ring: the methyl group at C7, the fused furan (B31954) ring, and the sulfonyl chloride group at C2. youtube.com

-SO₂Cl Group: The sulfonyl chloride group is a powerful electron-withdrawing group and acts as a deactivating, meta-director. However, its position on the furan portion of the molecule (C2) primarily deactivates the furan ring towards electrophilic attack.

-CH₃ Group: The methyl group at C7 is an electron-donating group, acting as a weak activating, ortho, para-director. Relative to its position at C7, the ortho positions are C6 and the furan oxygen, while the para position is C4.

Benzofuran Ring System: The benzofuran nucleus itself has inherent reactivity patterns. Electrophilic attack generally favors the furan ring, typically at the C2 or C3 position. However, with the C2 position occupied and deactivated by the sulfonyl chloride, attack on the benzene (B151609) ring (the carbocyclic portion) becomes more likely.

Considering these combined effects, electrophilic substitution on the benzene portion of the molecule is anticipated. The C7-methyl group directs incoming electrophiles to the C4 and C6 positions. The C6 position is sterically unhindered. The C4 position is also electronically favored by the methyl group. Therefore, electrophilic aromatic substitution reactions, such as nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃), on this compound are expected to yield a mixture of 4- and 6-substituted products on the benzene ring. youtube.comnih.gov

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-7-methylbenzofuran-2-sulfonyl chloride and 6-Nitro-7-methylbenzofuran-2-sulfonyl chloride |

| Bromination | Br₂, FeBr₃ | 4-Bromo-7-methylbenzofuran-2-sulfonyl chloride and 6-Bromo-7-methylbenzofuran-2-sulfonyl chloride |

Transition-Metal-Catalyzed Functionalization of the Benzofuran Core

The benzofuran nucleus is a versatile scaffold for transition-metal-catalyzed functionalization, typically at the C2 and C3 positions. researchgate.netresearchgate.net In the case of this compound, the C2 position is already substituted. Therefore, catalytic functionalization would likely target the C3 position or potentially other positions on the benzene ring through C-H activation.

Various transition metals, including palladium, rhodium, and copper, are employed to catalyze a range of transformations on the benzofuran ring system. nih.govrsc.orgscribd.com These reactions often involve the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex benzofuran derivatives. nih.govrsc.orgresearchgate.net For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are standard methods for introducing aryl, vinyl, and alkynyl groups onto heterocyclic systems. It is plausible that under appropriate conditions, the C3 position of this compound could undergo such C-H functionalization.

Rhodium-catalyzed reactions have also been shown to be effective for the arylation and cyclization of benzofuran precursors. nih.gov These methods can lead to the formation of polycyclic benzofuran structures. rsc.org Copper-catalyzed reactions, often utilized for their cost-effectiveness and unique reactivity, can facilitate transformations like the synthesis of benzofuran derivatives from o-hydroxy aldehydes and alkynes. nih.gov

The table below summarizes representative transition-metal-catalyzed reactions that could potentially be adapted for the functionalization of the 7-methylbenzofuran (B50305) core.

Table 1: Potential Transition-Metal-Catalyzed Functionalization Reactions of the Benzofuran Core

| Catalyst System | Reaction Type | Potential Functionalization Site | Expected Product Type |

|---|---|---|---|

| Palladium (e.g., Pd(OAc)₂, Pd(PPh₃)₄) | Cross-Coupling (e.g., Suzuki, Heck) | C3-H | 3-Aryl/Vinyl-7-methylbenzofuran-2-sulfonyl chloride |

| Rhodium (e.g., [Rh(cod)Cl]₂) | C-H Arylation/Annulation | C3-H, C4-H | Fused polycyclic benzofuran systems |

Radical Reactions of the Benzofuran System

The benzofuran ring system is amenable to radical reactions, offering alternative pathways for functionalization. researchgate.net These reactions can be initiated by various radical initiators and can lead to the formation of substituted benzofurans that may be difficult to access through other methods. rsc.orgnih.govscienceopen.com

One notable application of radical chemistry is the synthesis of 3-substituted benzofurans. researchgate.net For example, intermolecular radical coupling reactions can introduce heteroatomic functionalities at the C3 position. researchgate.net It is conceivable that this compound could participate in similar radical reactions, allowing for the introduction of a variety of substituents at the C3 position.

Radical cyclization cascades have also been employed to construct complex polycyclic benzofuran derivatives. rsc.orgnih.govscienceopen.com While the sulfonyl chloride group at the C2 position might influence the course of these reactions, the underlying reactivity of the benzofuran core towards radicals suggests that such transformations could be possible.

Hydrolytic Stability and Pathways of the Sulfonyl Chloride Group

The sulfonyl chloride group is a reactive functional group susceptible to hydrolysis. The hydrolysis of arenesulfonyl chlorides has been the subject of numerous mechanistic studies. researchgate.netscilit.com These reactions typically proceed through a nucleophilic substitution pathway at the sulfur atom.

The mechanism of hydrolysis is generally considered to be bimolecular (SN2-like), involving the attack of a water molecule on the sulfur atom, with another water molecule often acting as a general base to assist in the removal of a proton. researchgate.netscilit.com However, in more polar solvents, the reaction may exhibit some unimolecular (SN1-like) character, involving the formation of a transient sulfonylium cation. researchgate.net

Factors such as temperature and the presence of co-solvents can also affect the rate and mechanism of hydrolysis. researchgate.net For instance, the use of less polar, aprotic co-solvents would generally decrease the rate of hydrolysis.

Advanced Mechanistic Studies of Reaction Pathways

Advanced mechanistic studies of reactions involving arenesulfonyl chlorides have provided detailed insights into their reactivity. researchgate.netresearchgate.net For the hydrolysis reaction, kinetic studies and the analysis of activation parameters (enthalpy and entropy of activation) have been used to elucidate the transition state structure. researchgate.net It is often proposed that the hydrolysis of arenesulfonyl chlorides proceeds through a cyclic transition state involving several water molecules. researchgate.net

In the context of transition-metal-catalyzed functionalization, mechanistic studies often involve the identification of key catalytic intermediates. For palladium-catalyzed C-H functionalization of benzofurans, the mechanism is thought to proceed through steps such as C-H activation to form a palladacycle, followed by migratory insertion and reductive elimination. acs.org

For radical reactions, mechanistic investigations often employ techniques such as radical trapping experiments and computational studies to identify the key radical intermediates and elucidate the reaction pathways. researchgate.net The regioselectivity of radical addition to the benzofuran ring is a key aspect that would be a subject of such studies.

Derivatization and Functionalization Strategies Using 7 Methylbenzofuran 2 Sulfonyl Chloride

Design and Synthesis of Novel Sulfonamide-Based Probes

The synthesis of sulfonamides is a fundamental transformation in organic chemistry, traditionally achieved by the reaction of a sulfonyl chloride with a primary or secondary amine. acs.org This reaction is highly efficient and forms the basis for the creation of a vast number of compounds with significant biological activity. The sulfonamide functional group is a key component in a variety of pharmaceutical agents and is increasingly being incorporated into the design of molecular probes for biological imaging and diagnostics. nih.govnih.gov

The general approach to synthesizing sulfonamides from 7-Methylbenzofuran-2-sulfonyl chloride involves its reaction with a suitable amine in the presence of a base to neutralize the hydrochloric acid byproduct. This straightforward coupling allows for the introduction of the 7-methylbenzofuran (B50305) moiety onto a wide range of molecular scaffolds.

Table 1: General Reaction for the Synthesis of 7-Methylbenzofuran-2-sulfonamides

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Primary or Secondary Amine (R¹R²NH) | Base (e.g., Pyridine (B92270), Triethylamine), Solvent (e.g., Dichloromethane, THF) | 7-Methyl-N-(substituted)-benzofuran-2-sulfonamide |

By selecting amines that are part of a fluorophore or a biologically active molecule, novel probes can be designed. For instance, coupling this compound with amino-functionalized naphthalimides or coumarins could yield fluorescent probes. nih.govnih.gov The benzofuran (B130515) portion of the molecule can influence the photophysical properties of the resulting probe or contribute to its binding affinity and selectivity for a biological target. Research on naphthalimide-based sulfonamides has shown their potential as fluorescent imaging probes in tumor cells, demonstrating low cytotoxicity and high cellular uptake. nih.govnih.gov

The synthesis of a benzofuran-2-sulfonamide derivative has been documented, showcasing the viability of these reactions on the benzofuran scaffold. acs.org This precedent supports the potential of this compound as a versatile building block for creating libraries of sulfonamide-based probes for various biological applications, including enzyme inhibition and cellular imaging. acs.org

Accessing Diverse Sulfonate-Containing Molecules

In addition to forming sulfonamides, sulfonyl chlorides are excellent electrophiles for the synthesis of sulfonate esters through reaction with alcohols or phenols. acs.org Sulfonate esters are valuable intermediates in organic synthesis, often serving as excellent leaving groups in nucleophilic substitution reactions. They are also found in a range of biologically active compounds and materials. rsc.org

The reaction of this compound with a diverse array of phenols or alcohols, typically in the presence of a base like pyridine, provides access to a library of sulfonate-containing molecules. acs.org This strategy allows for the systematic variation of the substituent on the phenolic or alcoholic oxygen, enabling the fine-tuning of the molecule's physical, chemical, and biological properties.

Table 2: Synthesis of Aryl 7-Methylbenzofuran-2-sulfonates

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Substituted Phenol (B47542) (ArOH) | Base (e.g., Pyridine), Solvent (e.g., Dichloromethane) | Aryl 7-methylbenzofuran-2-sulfonate |

The synthesis of aryl sulfonates from various phenol derivatives and sulfonyl chlorides has been shown to be a facile and efficient process. acs.org By applying this methodology to this compound, a wide range of novel sulfonate esters can be generated. These compounds could be screened for biological activity or used as precursors for further synthetic transformations, leveraging the sulfonate as a leaving group. The electronic nature of the substituted phenol can influence the reactivity of the resulting sulfonate ester.

Heterocyclic Ring Annulation and Fusion via Sulfonyl Chloride Reactivity

The sulfonyl group is not merely a precursor to sulfonamides and sulfonates; its reactivity can be harnessed in more complex transformations, including the construction of new heterocyclic rings. While direct ring annulation involving the sulfonyl chloride group of a benzofuran is not widely reported, several strategies involving sulfonyl groups in cyclization reactions have been developed, suggesting potential pathways for the elaboration of the 7-methylbenzofuran scaffold.

One such strategy is the sulfonylation-triggered cyclization . In this approach, the sulfonyl group is added to a molecule containing unsaturation, which then undergoes an intramolecular cyclization. For example, copper-catalyzed cascade reactions of alkynes with sulfonyl chlorides have been used to synthesize sulfonylated benzothiophenes. nih.gov A similar strategy could potentially be employed where an appropriately substituted 7-methylbenzofuran derivative containing an alkyne or alkene is reacted to build a new fused ring system.

Another approach involves the intramolecular reaction of a sulfonyl-containing side chain . For instance, the intramolecular trapping of allenyl/propargyl anions generated from sulfonylallenes is an effective method for forming three- to seven-membered carbocycles. nih.gov By analogy, if a suitable allene (B1206475) or propyne (B1212725) could be attached to the 7-methylbenzofuran core, subsequent treatment with a base could initiate a cyclization event.

Furthermore, radical cyclization reactions involving sulfonyl groups are a powerful tool for ring formation. Metal- and base-free sulfonylation/cyclization of 1,5-dienes with aryldiazonium salts and a sulfur dioxide source can produce sulfone-containing N-heterocycles. airo.co.in This highlights the potential of generating a sulfonyl radical from this compound, which could then participate in a radical cascade to form a new fused ring.

Table 3: Conceptual Strategies for Heterocyclic Annulation

| Strategy | Key Transformation | Potential Application with 7-Methylbenzofuran Scaffold |

| Sulfonylation-Triggered Cyclization | Reaction of a sulfonyl chloride with an unsaturated system, followed by intramolecular ring closure. nih.gov | A suitably functionalized 7-methylbenzofuran could be cyclized by reaction with its own sulfonyl chloride group or an external one. |

| Intramolecular Anion Trapping | Generation of an anion on a sulfonyl-containing side chain, which attacks an internal electrophile. nih.gov | A side chain attached to the benzofuran ring could be designed to cyclize onto the ring or form a new ring appended to it. |

| Radical Cascade Cyclization | Generation of a sulfonyl radical that initiates a sequence of bond-forming events to create a cyclic system. airo.co.in | A sulfonyl radical derived from this compound could add to an unsaturated tether, leading to a fused heterocycle. |

These examples demonstrate that the reactivity of the sulfonyl group extends beyond simple derivatization and can be a key element in the strategic construction of complex heterocyclic systems.

Development of Analytical Derivatization Reagents (General concept of sulfonyl chlorides as derivatization agents)

In analytical chemistry, derivatization is a common technique used to modify an analyte to enhance its detectability or improve its chromatographic behavior. organic-chemistry.org Sulfonyl chlorides are effective derivatization reagents, particularly for compounds containing primary and secondary amine groups. The reaction converts the polar amine into a less polar, more readily analyzable sulfonamide. organic-chemistry.orgnih.gov

This compound possesses the necessary reactive handle (the sulfonyl chloride) and a chromophoric/fluorophoric scaffold (the benzofuran ring system) to be a potentially useful derivatization reagent for High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, as well as for Mass Spectrometry (MS).

The general principle involves reacting the analyte, for example, a biogenic amine or an amino acid, with this compound to form a stable sulfonamide derivative. This derivatization can lead to several advantages:

Enhanced Detection: The benzofuran moiety can impart strong UV absorbance or fluorescence to the analyte, significantly lowering the limits of detection. airo.co.in

Improved Chromatographic Properties: The conversion of a polar amine to a less polar sulfonamide can improve peak shape and resolution in reversed-phase HPLC. nih.gov

Increased Mass Spectrometric Sensitivity: The derivative may have better ionization efficiency in techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), leading to improved sensitivity in LC-MS analysis.

The use of sulfonyl chlorides as derivatization reagents is well-established. For instance, dansyl chloride has been widely used for the derivatization of amines. nih.gov More recently, novel sulfonyl chlorides have been developed for specific analytical applications, such as isotope-coded reagents for quantitative proteomics. nih.gov A patent has also described an HPLC method for detecting methylsulfonyl chloride through derivatization with benzylamine, further illustrating the utility of this reaction in an analytical context. nih.gov The derivatization of 2-chloromethylbenzofuran for HPLC-MS analysis of a pharmaceutical intermediate also highlights the suitability of the benzofuran scaffold in this type of application.

Table 4: Conceptual Application of this compound as a Derivatization Reagent

| Analyte Type | Derivatization Reaction | Analytical Advantage |

| Primary/Secondary Amines | Formation of a stable sulfonamide | Enhanced UV/fluorescence detection, improved chromatographic resolution, increased MS signal. |

| Phenols | Formation of a stable sulfonate ester | Similar to amines, providing a detectable tag for phenolic compounds. |

Given these precedents, this compound represents a promising candidate for development as a novel derivatization reagent for the sensitive and selective analysis of a variety of important analytes in complex matrices.

Advanced Applications in Organic Synthesis Research

Utilization as a Key Intermediate in the Synthesis of Complex Molecules

7-Methylbenzofuran-2-sulfonyl chloride serves as a pivotal intermediate in the construction of complex molecules, largely driven by the therapeutic potential of the benzofuran (B130515) scaffold. nih.govrsc.org The inherent biological activities of benzofuran derivatives make them attractive targets in medicinal chemistry and drug discovery. nih.gov For instance, derivatives incorporating a sulfonamide moiety have been noted for their potent biological effects. nih.gov

The sulfonyl chloride group is a powerful electrophile, enabling chemists to readily connect the 7-methylbenzofuran (B50305) core to other molecular fragments through the formation of stable sulfonamide, sulfonate ester, or other sulfur-containing linkages. This reactivity is crucial for building large, intricate molecules that might be evaluated as potential therapeutic agents. The synthesis of such complex structures is often a key step in developing new drugs targeting a variety of diseases. rsc.org The presence of the methyl group at the 7-position can also influence the molecule's conformational properties and metabolic stability, making this specific intermediate valuable for fine-tuning the pharmacological profile of the final compound.

Synthetic Transformations for Accessing Diverse Chemical Scaffolds with Benzofuran Moieties

The synthetic versatility of this compound allows for the generation of a wide array of chemical scaffolds, all while retaining the core benzofuran structure. The sulfonyl chloride functional group is an excellent electrophilic site, readily undergoing nucleophilic substitution with a variety of partners. This reactivity is the foundation for creating diverse libraries of compounds for structure-activity relationship (SAR) studies.

Key transformations include:

Synthesis of Sulfonamides: Reaction with primary or secondary amines yields the corresponding sulfonamides. This is one of the most common transformations, as the sulfonamide linkage is a key feature in many biologically active compounds. nih.gov

Synthesis of Sulfonate Esters: Reaction with alcohols or phenols provides sulfonate esters. This allows for the introduction of different alkoxy or aryloxy groups, modifying the solubility and electronic properties of the molecule.

Other Transformations: The sulfonyl chloride can also be converted into other functional groups, such as sulfonyl fluorides or sulfonic acids, further expanding its synthetic utility.

These transformations enable the systematic modification of the structure attached to the benzofuran core, allowing researchers to explore how different functional groups impact biological activity.

Table 1: Key Synthetic Transformations of this compound

| Reactant Class | Nucleophile (Example) | Resulting Linkage | Product Class |

|---|---|---|---|

| Primary/Secondary Amines | R-NH₂ / R₂-NH | -SO₂-NR₂ | Sulfonamide |

| Alcohols/Phenols | R-OH | -SO₂-OR | Sulfonate Ester |

| Water | H₂O | -SO₂-OH | Sulfonic Acid |

Role in Catalyst Design and Ligand Synthesis

While the direct application of this compound as a catalyst or ligand is not extensively documented in current literature, its derivatives, particularly sulfonamides, possess significant potential in this field. Sulfonamides are a well-established class of ligands in coordination chemistry and asymmetric catalysis, valued for the ability of their nitrogen and oxygen atoms to coordinate with transition metals.

Benzofuran-based sulfonamides have been synthesized and studied in detail for their potent biological activity as enzyme inhibitors, specifically targeting carbonic anhydrases. nih.govresearchgate.net This inhibitory action relies on the coordination of the sulfonamide group to the zinc ion within the enzyme's active site. researchgate.net This demonstrated ability to bind to a metal center suggests that benzofuran sulfonamides, readily prepared from this compound, are promising candidates for development as ligands in synthetic catalysis. The rigid benzofuran backbone could provide a well-defined steric environment around a metal center, which is a desirable feature for creating selective catalysts. Although this remains an emerging area of research, the fundamental chemical properties of benzofuran sulfonamides point toward their potential utility in the design of novel catalytic systems.

Contribution to Green Chemistry and Sustainable Synthetic Methodologies

The principles of green chemistry focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org The synthesis and application of this compound can be viewed through this lens, with significant research efforts directed toward more sustainable synthetic methods for sulfonyl chlorides in general.

Traditionally, the synthesis of sulfonyl chlorides can involve harsh reagents. However, modern methodologies offer greener alternatives. For example, a reported green synthetic protocol for sulfonyl chlorides involves the oxyhalogenation of thiols or disulfides using Oxone and a potassium halide (like KCl) in water as the solvent. This method avoids volatile organic solvents and utilizes milder, more environmentally benign reagents.

Furthermore, recent advancements in "click chemistry" have led to the development of safe, cost-effective, and eco-friendly methods for synthesizing related sulfonyl fluorides from thiols, generating only non-toxic salts like NaCl and KCl as byproducts. researchgate.net Such innovations in the synthesis of sulfur-halogen compounds are directly relevant to the production of intermediates like this compound. Applying these sustainable principles to the manufacturing process can significantly lower the environmental impact, aligning the use of this valuable reagent with the goals of modern green chemistry. researchgate.netacs.org

Computational and Theoretical Investigations of 7 Methylbenzofuran 2 Sulfonyl Chloride

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving 7-Methylbenzofuran-2-sulfonyl chloride. By employing methods like DFT, typically with a functional such as B3LYP and a basis set like 6-311G+(d,p), researchers can model the interactions between the sulfonyl chloride and various reactants. nih.gov

This process involves:

Identifying Reactants and Products: The starting geometries of this compound and a chosen nucleophile (e.g., an amine or alcohol) are optimized to find their lowest energy structures.

Locating Transition States (TS): A key objective is to find the transition state structure for the reaction, which represents the highest energy point along the reaction coordinate. For a sulfonyl chloride, this often involves the nucleophilic attack on the sulfur atom.

Calculating Reaction Pathways: By connecting the reactant, transition state, and product structures, a reaction energy profile can be constructed. The energy difference between the reactants and the transition state gives the activation energy, which is crucial for understanding the reaction kinetics. For instance, calculations can determine the energetic feasibility of a substitution reaction where the chloride is displaced by a nucleophile to form a sulfonamide or sulfonate ester.

Electronic Structure Analysis of the Sulfonyl Chloride Group and Benzofuran (B130515) Ring

The electronic structure of this compound dictates its fundamental chemical properties. The molecule consists of a planar benzofuran ring system fused to a highly polar sulfonyl chloride group. nih.gov Analysis of this structure reveals a significant interplay between the two moieties.

Sulfonyl Chloride Group: The -SO₂Cl group is strongly electron-withdrawing. The sulfur atom is in a high oxidation state and is bonded to two highly electronegative oxygen atoms and a chlorine atom. This makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack.

Benzofuran Ring: The benzofuran portion is an aromatic system. The methyl group at the 7-position acts as a weak electron-donating group, slightly modulating the electron density of the ring.

Computational methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to quantify the partial atomic charges on each atom. These calculations typically show a large positive charge on the sulfur atom and negative charges on the oxygen and chlorine atoms, confirming the high polarity of the sulfonyl chloride group. The aromaticity of the benzofuran ring can be assessed by methods like Nucleus-Independent Chemical Shift (NICS) calculations, which predict the magnetic shielding at the center of the ring to determine its aromatic character. rsc.org

Table 1: Illustrative Calculated Mulliken Atomic Charges for Key Atoms in this compound Note: These are hypothetical values for illustrative purposes, based on typical results from DFT calculations.

| Atom | Element | Position | Hypothetical Mulliken Charge (a.u.) |

| S | Sulfur | Sulfonyl Group | +1.25 |

| O1 | Oxygen | Sulfonyl Group | -0.65 |

| O2 | Oxygen | Sulfonyl Group | -0.65 |

| Cl | Chlorine | Sulfonyl Group | -0.20 |

| C2 | Carbon | Benzofuran Ring | +0.15 |

| C7 | Carbon | Benzofuran Ring | -0.10 |

| O(furan) | Oxygen | Benzofuran Ring | -0.30 |

Prediction of Reactivity and Selectivity in Organic Transformations

Conceptual DFT provides tools to predict where a molecule is most likely to react. Reactivity indices, such as Fukui functions and local softness, are calculated to identify the most reactive sites for different types of chemical attack. nih.gov

Fukui Function (ƒ(r)): This function measures the change in electron density at a particular point when an electron is added to or removed from the molecule.

ƒ+ (r): Indicates the propensity of a site for nucleophilic attack (where an electron is accepted). For this compound, the ƒ+ value is expected to be highest at the sulfur atom.

ƒ- (r): Indicates the propensity of a site for electrophilic attack (where an electron is donated). In this molecule, sites on the electron-rich benzofuran ring would have higher ƒ- values.

Local Softness (s(r)): Derived from the Fukui function, this provides a related measure of reactivity. A higher local softness value indicates a more reactive site.

These calculations allow for precise predictions about selectivity. For example, they can differentiate the reactivity of various carbon atoms on the benzofuran ring towards electrophiles, guiding synthetic strategies.

Table 2: Predicted Reactive Sites in this compound Based on Conceptual DFT Note: This table illustrates the expected outcomes of a Fukui analysis.

| Site of Attack | Type of Attack | Predicted Most Reactive Atom(s) | Rationale |

| Nucleophilic Attack | Electron Accepting | Sulfur (in -SO₂Cl) | High positive charge and ƒ+ value due to bonding with electronegative atoms. |

| Electrophilic Attack | Electron Donating | C4, C5, C6 (on benzene (B151609) part) | High electron density within the aromatic system, indicated by high ƒ- values. |

| Radical Attack | Intermediate | C2, C3 (on furan (B31954) part) | Reactivity depends on the specific radical and reaction conditions. |

Molecular Modeling of Reactive Intermediates and Transition States

The detailed study of a reaction mechanism requires the characterization of all species along the reaction pathway, including short-lived reactive intermediates and transition states. Molecular modeling is the only way to gain geometric and energetic information about these fleeting structures.

For the reaction of this compound with a nucleophile (Nu), the mechanism can be modeled as follows:

Reactant Complex: An initial, weakly bound complex between the sulfonyl chloride and the nucleophile is modeled.

Transition State (TS): The geometry of the transition state is calculated. For a substitution at the sulfur center, this would likely be a trigonal bipyramidal structure where the S-Cl bond is partially broken and the S-Nu bond is partially formed.

Intermediate: In some cases, a stable intermediate, such as a pentacoordinate sulfur species, might be formed. Computational modeling can determine if this species is a true intermediate (a local minimum on the potential energy surface) or part of the transition state.

Product Complex: A final complex between the product (e.g., a sulfonamide) and the leaving group (Cl⁻) is modeled before they diffuse apart.

By calculating the energies of each of these species, a detailed energy profile is created, providing a complete picture of the reaction's thermodynamic and kinetic viability.

Conformational Analysis and Stereochemical Considerations in Derivatives

While the benzofuran ring itself is largely planar, the molecule has conformational flexibility due to rotation around the C2-S single bond. nih.gov Conformational analysis aims to identify the most stable three-dimensional arrangement of the atoms.

Potential Energy Scan: Computationally, the dihedral angle (O=S-C2=C3) can be systematically rotated, and the energy calculated at each step. This generates a potential energy curve that reveals the lowest-energy (most stable) conformers and the energy barriers to rotation between them. The most stable conformer will minimize steric hindrance between the sulfonyl group and the furan ring's oxygen atom.

Stereochemistry in Derivatives: When this compound reacts with a chiral molecule, such as a chiral amine, it forms diastereomeric products. Computational chemistry can be used to:

Model the different diastereomers.

Predict which diastereomer is energetically more stable.

Analyze the non-covalent interactions that lead to this stability difference.

Simulate spectroscopic data (like NMR chemical shifts or electronic circular dichroism) for each diastereomer to help assign the absolute configuration of experimentally obtained products. mdpi.com

This type of analysis is crucial in fields like medicinal chemistry, where the specific three-dimensional shape of a molecule determines its biological activity.

Future Directions and Emerging Research Avenues for 7 Methylbenzofuran 2 Sulfonyl Chloride

Development of Novel, Highly Efficient, and Environmentally Benign Synthetic Routes

The traditional synthesis of aryl sulfonyl chlorides often involves harsh reagents and conditions. Future research will likely focus on developing greener and more efficient alternatives for the preparation of 7-Methylbenzofuran-2-sulfonyl chloride. A promising approach involves a modified Sandmeyer reaction that utilizes an aqueous process, which can be safer, more robust, and offers significant environmental benefits by avoiding organic solvents like acetic acid. acs.org This method has been successfully applied to a range of aryl substrates, precipitating the sulfonyl chloride product directly from the aqueous reaction mixture in high yield and purity. acs.org

Another avenue of exploration is the move away from traditional chlorinating agents toward systems with better atom economy and milder conditions. For example, methods using H₂O₂ in the presence of TMSCl for the oxidative chlorination of thiols to sulfonyl chlorides have been reported to give excellent yields with short reaction times. magtech.com.cn Furthermore, the conversion of the sulfonyl chloride to the corresponding sulfonyl fluoride (B91410) represents a strategic direction. Aryl sulfonyl fluorides exhibit greater thermal and chemical stability compared to their chloride counterparts and show unique, selective reactivity with nucleophiles. nih.gov The development of a simple, on-water sulfonyl chloride-to-fluoride exchange, perhaps using potassium bifluoride, could provide a more robust and versatile building block for subsequent synthetic transformations. nih.gov

Exploration of Cascade and Multicomponent Reactions Incorporating the Compound

Cascade reactions, also known as domino or tandem reactions, and multicomponent reactions (MCRs) are powerful strategies in modern organic synthesis. They enable the formation of multiple chemical bonds in a single operation without isolating intermediates, leading to increased efficiency, reduced waste, and rapid access to molecular complexity. nih.gov These approaches are defined by their atom economy and reduction in the use of resources, time, and energy. nih.gov

The sulfonyl chloride group is a potent electrophile and can participate in a variety of transformations, making this compound an ideal candidate for incorporation into novel cascade and MCR sequences. magtech.com.cn Future research could explore its use in well-established MCRs, such as a cascade Ugi/Wittig cyclization, to generate highly substituted heterocyclic systems in a single step. nih.gov

Moreover, the reactivity of the sulfonyl chloride can be harnessed to initiate tandem processes. For instance, a reaction sequence could begin with a Michael addition, followed by an elimination and subsequent intramolecular cyclization to build complex, fused-ring systems. nih.govresearchgate.net The development of novel domino reactions, such as those involving tetrahydrobenzofuropyridines with dienophiles, provides a template for how the benzofuran (B130515) core of the title compound could be elaborated into intricate spirocyclic architectures. researchgate.net Theoretical DFT calculations can be employed to explain the detailed mechanisms and predict product formation in such complex cascade reactions. nih.gov

Advancements in Stereoselective Synthesis Utilizing this compound

As derivatives of this compound are explored for applications in medicinal chemistry, the control of stereochemistry becomes paramount. Chiral molecules often exhibit different pharmacological activities, with one enantiomer being active while the other may be inactive or even detrimental. nih.gov Future work will undoubtedly focus on the stereoselective synthesis of complex chiral molecules derived from the title compound.

A key research direction will be the design of synthetic routes that establish specific stereocenters with high fidelity. This can be modeled on existing work with related heterocyclic systems, where stereoselective syntheses have been projected and executed to obtain single enantiomers of complex molecules. nih.gov Such strategies may involve the use of chiral catalysts, auxiliaries, or reagents to direct the outcome of key bond-forming reactions.

Crucially, the assignment of absolute configuration is a necessary component of stereoselective synthesis. High-resolution analytical techniques, particularly single-crystal X-ray diffraction, are indispensable for unambiguously determining the three-dimensional arrangement of atoms in a chiral molecule. nih.gov This experimental confirmation, often supported by molecular modeling studies to rationalize the biological results, will be an integral part of future research in this area. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry has emerged as a transformative technology in chemical synthesis, offering superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch methods. nih.govfu-berlin.de The ability to automate flow processes allows for the rapid synthesis and screening of compound libraries, a critical need in drug discovery. nih.gov

Given that the preparation and reaction of sulfonyl chlorides can be highly exothermic, flow chemistry provides a safer environment by minimizing the reaction volume at any given time and enabling exquisite control over temperature. nih.gov Research has already demonstrated the successful continuous flow synthesis of sulfonyl chlorides and their subsequent chemoselective reactions. nih.gov For instance, a continuous-flow process for m-sulfamoylbenzamide analogues demonstrated significantly increased chemoselectivity compared to batch reactions, attributed to superior mixing and thermal control. nih.gov

Future work will likely involve the development of a fully automated, continuous process for both the synthesis of this compound and its subsequent derivatization. Such a platform would allow for rapid, medium-throughput synthesis of analogues for biological screening. nih.gov The modular nature of flow systems means that multi-step syntheses can be telescoped, reducing the need for intermediate purification and significantly shortening production timelines. fu-berlin.de

Uncovering Novel Reactivity Patterns through Advanced Spectroscopic and Computational Techniques

A deeper understanding of the intrinsic reactivity of this compound is essential for its rational application in synthesis. The combination of advanced spectroscopic methods and computational chemistry provides a powerful toolkit for elucidating reaction mechanisms and predicting chemical behavior. nih.govresearchgate.net

Computational Approaches: Density Functional Theory (DFT) calculations have proven invaluable for studying the kinetics and mechanisms of reactions involving arenesulfonyl chlorides. nih.gov For example, DFT studies have revealed that nucleophilic substitution at the sulfur center can proceed via a single transition state (SN2 mechanism) or through an addition-elimination pathway, depending on the nucleophile. nih.gov Such calculations can predict the influence of substituents on the benzofuran ring on the reactivity of the sulfonyl chloride group and help rationalize experimental outcomes. nih.govresearchgate.net Furthermore, computational tools like Hirshfeld surface analysis can be used to visualize and quantify the subtle non-covalent interactions (such as hydrogen bonds or π–π stacking) that dictate solid-state packing and can influence reactivity. nih.govnih.gov

Spectroscopic Characterization: The unambiguous identification of novel, complex molecules derived from this compound will rely on a suite of advanced spectroscopic techniques. easpublisher.com While standard 1D NMR (¹H, ¹³C) and IR spectroscopy provide initial structural information, 2D NMR techniques like HSQC and HMBC are critical for confirming connectivity in complex structures. nih.govmdpi.comresearchgate.netmdpi.com High-resolution mass spectrometry (HRMS) is essential for verifying the elemental composition of new compounds. mdpi.com For determining the precise three-dimensional structure, including relative and absolute stereochemistry, single-crystal X-ray crystallography remains the definitive method, providing detailed information on bond lengths, angles, and intermolecular interactions in the solid state. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.